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Compound of Interest

Compound Name: Cyclohexanecarboxylate

Cat. No.: B1212342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for ethyl

cyclohexanecarboxylate. The information is compiled from critically evaluated sources and is

intended to be a valuable resource for professionals in research, development, and various

scientific disciplines. This document presents quantitative data in a structured format, details

the experimental and computational methodologies used for their determination, and includes

visualizations to clarify complex relationships and workflows.

Thermochemical Data Summary
The thermochemical properties of ethyl cyclohexanecarboxylate (C9H16O2, Molar Mass:

156.225 g/mol ) are crucial for understanding its behavior in chemical processes, including

reaction thermodynamics, phase equilibria, and thermal stability.[1] The following tables

summarize the key thermochemical data available for this compound.

Table 1: Standard Enthalpies of Formation and Combustion
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Property State Value (kJ/mol) Method

Standard Enthalpy of

Formation (ΔfH°)
Liquid -550.3 ± 2.9

Combustion

Calorimetry

Standard Enthalpy of

Formation (ΔfH°)
Gas -496.0 ± 3.1

Derived from liquid

phase data and

enthalpy of

vaporization

Standard Enthalpy of

Combustion (ΔcH°)
Liquid -5284.2 ± 2.8

Combustion

Calorimetry

Table 2: Enthalpy of Vaporization and Phase Change Data

Property Value (kJ/mol) Temperature (K) Method

Enthalpy of

Vaporization (ΔvapH)
54.3 ± 0.8 298.15 Not specified

Normal Boiling Point 467.15 Ebulliometry

Table 3: Heat Capacity and Entropy

Property State Value (J/mol·K)
Temperature
(K)

Method

Isobaric Heat

Capacity (Cp)
Liquid 271.5 298.15 Calorimetry

Standard

Entropy (S°)
Gas 465.2 ± 4.7 298.15

Statistical

Mechanics from

computational

data

Experimental and Computational Protocols
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The accurate determination of thermochemical data relies on precise experimental techniques

and robust computational methods. This section details the methodologies relevant to the data

presented above.

Experimental Determination of Thermochemical
Properties
The standard enthalpy of formation of liquid ethyl cyclohexanecarboxylate is derived from its

standard enthalpy of combustion, which is determined experimentally using bomb calorimetry.

Apparatus: A high-precision isoperibol bomb calorimeter is used. The main components include

a constant-volume stainless steel "bomb," a water-filled calorimeter can, a sensitive

temperature measuring device (e.g., a platinum resistance thermometer), a stirrer, and an

insulated outer jacket.

Procedure:

Sample Preparation: A precisely weighed sample of high-purity ethyl

cyclohexanecarboxylate (typically 0.5 - 1.0 g) is placed in a platinum crucible. A cotton or

nichrome fuse wire of known mass and combustion energy is attached to the electrodes

within the bomb, with the wire in contact with the sample.

Bomb Assembly and Pressurization: A small, known amount of distilled water (typically 1 mL)

is added to the bomb to ensure that the water formed during combustion is in the liquid state.

The bomb is then sealed and purged with a small amount of pure oxygen before being

pressurized with oxygen to approximately 30 atm.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the

calorimeter can. The system is allowed to reach thermal equilibrium, and the initial

temperature is recorded over a period of time to establish a baseline.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the calorimeter is recorded at short intervals

until a maximum temperature is reached and the system begins to cool.

Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is

inspected for any signs of incomplete combustion. The length of the unburned fuse wire is
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measured. The bomb washings are collected and titrated to determine the amount of nitric

acid formed from the residual nitrogen in the bomb.

Calculation: The heat capacity of the calorimeter is determined by calibrating it with a

standard substance of known heat of combustion, such as benzoic acid. The total heat

released in the experiment is calculated from the corrected temperature rise and the heat

capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire

and the heat of formation of nitric acid. The standard enthalpy of combustion is then

calculated from the total heat released and the mass of the sample. The standard enthalpy of

formation is subsequently derived using Hess's Law.

The enthalpy of vaporization can be determined by various methods, including calorimetry and

vapor pressure measurements.

Transpiration Method:

A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, slow, and constant flow

rate through a saturator containing the liquid sample at a constant temperature.

The carrier gas becomes saturated with the vapor of the substance.

The amount of vaporized substance is determined by trapping the vapor in a cold trap and

weighing it, or by gas chromatography.

The partial pressure of the substance is calculated from the amount of vaporized material

and the volume of the carrier gas.

The experiment is repeated at several different temperatures.

The enthalpy of vaporization is then calculated from the slope of the plot of the natural

logarithm of the vapor pressure versus the inverse of the absolute temperature, according to

the Clausius-Clapeyron equation.

Computational Thermochemistry Protocol
Quantum chemical calculations provide a powerful tool for predicting thermochemical

properties, especially for molecules where experimental data is scarce or difficult to obtain.
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Methodology: A common approach involves the use of high-level ab initio or density functional

theory (DFT) methods, such as the G3 or G4 composite methods, or DFT functionals like M06-

2X with a suitable basis set (e.g., 6-311+G(d,p)).

Workflow:

Conformational Analysis: The first step is to identify the lowest energy conformer of ethyl

cyclohexanecarboxylate. This is typically done using a molecular mechanics force field

followed by geometry optimization of the most stable conformers using a lower level of

theory (e.g., B3LYP/6-31G(d)).

Geometry Optimization and Frequency Calculation: The geometry of the lowest energy

conformer is then optimized at a higher level of theory. Vibrational frequency calculations are

performed at the same level of theory to confirm that the optimized structure is a true

minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the

zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point

energy calculation is performed on the optimized geometry using an even higher level of

theory or a larger basis set.

Calculation of Enthalpy of Formation: The gas-phase standard enthalpy of formation at

298.15 K is calculated using the atomization method or an isodesmic reaction scheme. The

atomization method involves calculating the total energy of the molecule and subtracting the

sum of the energies of the constituent atoms in their standard states, with empirical

corrections often applied. Isodesmic reactions involve hypothetical reactions where the

number and types of bonds are conserved, which helps in canceling out systematic errors in

the calculations.

Calculation of Heat Capacity and Entropy: The standard entropy and heat capacity are

calculated using statistical mechanics based on the vibrational frequencies and rotational

constants obtained from the quantum chemical calculations.

Visualizations
The following diagrams illustrate key conceptual frameworks in the determination of

thermochemical data for ethyl cyclohexanecarboxylate.
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Caption: Relationship between experimental measurements and derived thermochemical data.
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Caption: Workflow for computational thermochemistry of ethyl cyclohexanecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-ethyl-cyclohexanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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